molecular formula C17H21N7O B6446694 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2548981-25-3

3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6446694
CAS No.: 2548981-25-3
M. Wt: 339.4 g/mol
InChI Key: BYHFYWNEVXUBMA-UHFFFAOYSA-N
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Description

3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 5-methyl-1,2-oxazol-4-ylmethyl group at position 3 and a 3-methyl-1H-pyrazole group at position 6. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anti-viral, and anti-platelet aggregation properties . The structural complexity of this compound, particularly its dual substitution pattern, positions it as a promising candidate for medicinal chemistry research.

Properties

IUPAC Name

5-methyl-4-[[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-13-5-6-24(21-13)17-4-3-16(19-20-17)23-9-7-22(8-10-23)12-15-11-18-25-14(15)2/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHFYWNEVXUBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name (Example) Pyridazine Substituent (Position 6) Piperazine Substituent (Position 3) Molecular Weight (g/mol) Reported Activities
Target Compound 3-methyl-1H-pyrazol-1-yl (5-methyl-1,2-oxazol-4-yl)methyl ~340 (estimated) Inferred anti-microbial/anti-viral
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-methyl-1H-pyrazol-1-yl 3-chlorophenylsulfonyl 418.90 Structural analog; sulfonyl group may enhance solubility
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Cl 3-(4-chlorophenoxy)propyl 421.31 Anti-platelet aggregation, anti-inotropic
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine 3-methyl-1H-pyrazol-1-yl 4-methylbenzyl 348.44 Structural analog; benzyl group may increase lipophilicity

Key Observations:

The 3-methylpyrazole at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in binding interactions, possibly through hydrogen bonding or π-π stacking.

Physicochemical Properties: Lipophilicity: The oxazole substituent likely imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility. Steric Effects: The bulkier 3-(4-chlorophenoxy)propyl group in may restrict conformational flexibility, influencing target selectivity .

The oxazole moiety in the target compound may confer anti-viral activity, as seen in related pyridazine derivatives .

Research Findings and Implications

  • Synthetic Accessibility : The piperazine-pyridazine scaffold is synthetically versatile, allowing modular substitution to optimize activity. For instance, sulfonylation () or alkylation () of the piperazine nitrogen can be achieved via nucleophilic substitution or reductive amination.
  • Structure-Activity Relationship (SAR) : The anti-platelet activity of ’s compound highlights the importance of halogenated aromatic groups, whereas the target compound’s oxazole may enhance metabolic stability for prolonged efficacy.

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